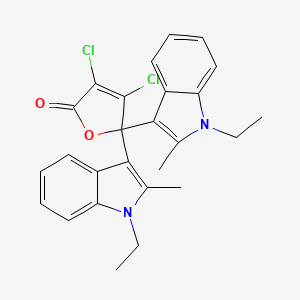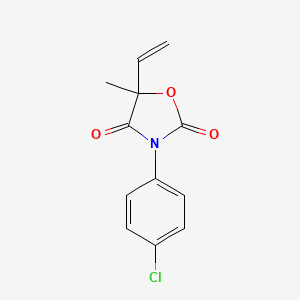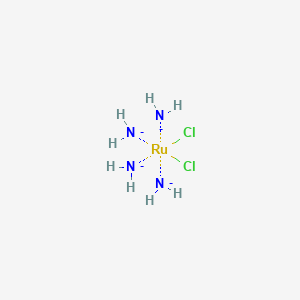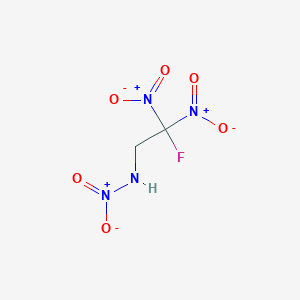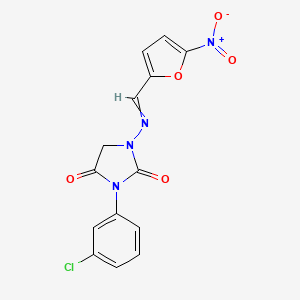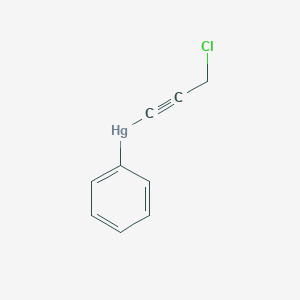
Urea, 1,1'-heptamethylenebis(3-cyclohexyl-1-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-): is a chemical compound known for its unique structure and properties. It belongs to the class of nitrosoureas, which are compounds containing the nitroso functional group attached to a urea moiety. This compound is characterized by its heptamethylene bridge linking two cyclohexyl groups, each bearing a nitroso group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of cyclohexylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with heptamethylene diisocyanate to form the final product. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The nitroso groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: In medicine, nitrosoureas are known for their use in chemotherapy
Industry: In industry, this compound can be used in the production of polymers and other advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) involves the formation of reactive intermediates that can alkylate DNA and proteins. The nitroso groups can form nitrenium ions, which are highly reactive and can form covalent bonds with nucleophilic sites in DNA and proteins. This leads to the inhibition of DNA replication and protein function, which is the basis for its potential use in chemotherapy.
Comparaison Avec Des Composés Similaires
- Urea, 1,1’-pentamethylenebis(3-cyclohexyl-1-nitroso-)
- Urea, 1,1’-trimethylenebis(3-cyclohexyl-1-nitroso-)
Comparison: Compared to its similar compounds, Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) has a longer heptamethylene bridge, which may affect its reactivity and interactions with biological molecules. This structural difference can influence its solubility, stability, and overall effectiveness in various applications.
Conclusion
Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in different domains.
Propriétés
Numéro CAS |
64624-65-3 |
|---|---|
Formule moléculaire |
C21H38N6O4 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
3-cyclohexyl-1-[7-[cyclohexylcarbamoyl(nitroso)amino]heptyl]-1-nitrosourea |
InChI |
InChI=1S/C21H38N6O4/c28-20(22-18-12-6-4-7-13-18)26(24-30)16-10-2-1-3-11-17-27(25-31)21(29)23-19-14-8-5-9-15-19/h18-19H,1-17H2,(H,22,28)(H,23,29) |
Clé InChI |
ZQMUHXUMOJYKFU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N(CCCCCCCN(C(=O)NC2CCCCC2)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)

